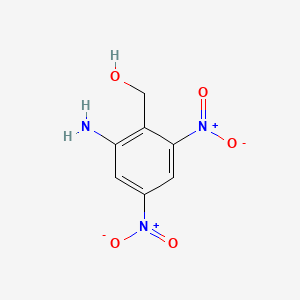

2-Amino-4,6-dinitrobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4,6-dinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c8-6-1-4(9(12)13)2-7(10(14)15)5(6)3-11/h1-2,11H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSMQOJOUHHVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)CO)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945339 | |

| Record name | (2-Amino-4,6-dinitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226711-13-3 | |

| Record name | 2-Amino-4,6-dinitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226711133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Amino-4,6-dinitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DINITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJH480S298 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Aromatic Nitro Compounds and Benzyl Alcohol Derivatives

Aromatic nitro compounds are a class of organic molecules characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. numberanalytics.comnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the aromatic system. numberanalytics.com These compounds are pivotal in industrial chemistry, serving as precursors for a vast array of products including dyes, polymers, pesticides, and explosives. nih.govresearchgate.net The synthesis of aromatic nitro compounds is a well-established field, with nitration of aromatic hydrocarbons being a common method. researchgate.net

Benzyl (B1604629) alcohol and its derivatives are another cornerstone of organic chemistry. rijksmuseum.nlwikipedia.org With a hydroxyl group attached to a benzyl substituent, these compounds are utilized as solvents, in the synthesis of esters, and as precursors for various pharmaceuticals and fragrances. wikipedia.orgpatsnap.com The reactivity of the hydroxyl group and the benzyl position allows for a wide range of chemical transformations. patsnap.com Research into benzyl alcohol derivatives also extends to specialized applications such as the development of more effective cleaning agents for historical artifacts. rijksmuseum.nl

2-Amino-4,6-dinitrobenzyl alcohol uniquely combines the characteristic features of both aromatic nitro compounds and benzyl alcohol derivatives. The presence of the amino group (-NH2) and two nitro groups on the benzene (B151609) ring creates a complex electronic environment, making it a subject of interest for studying substituent effects and reaction mechanisms.

Significance of 2 Amino 4,6 Dinitrobenzyl Alcohol As a Research Subject

The significance of 2-Amino-4,6-dinitrobenzyl alcohol in the research domain stems from its potential as a versatile intermediate in the synthesis of more complex molecules. The differential reactivity of its functional groups—the amino, nitro, and hydroxyl groups—allows for selective chemical modifications, opening pathways to novel compounds with tailored properties.

For instance, the reduction of nitro groups to amines is a fundamental transformation in organic synthesis, often serving as a key step in the preparation of pharmaceuticals and other biologically active molecules. acs.org The presence of two nitro groups in this compound offers the possibility of selective or complete reduction, leading to various amino-substituted benzyl (B1604629) alcohol derivatives.

Furthermore, the study of the metabolic pathways of related compounds, such as 2-nitrotoluene (B74249) and 2,6-dinitrotoluene (B127279), has highlighted the importance of their metabolites, including 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol. nih.gov Investigating the properties and reactions of this compound can provide valuable insights into the biological activity and transformation of dinitroaromatic compounds.

Overview of Interdisciplinary Research Trajectories

Chemo-Synthetic Routes and Reaction Pathways

Chemical synthesis provides several reliable methods for the production of this compound. These routes often involve the manipulation of functional groups on the benzene (B151609) ring through controlled reactions.

A primary method for synthesizing substituted benzyl (B1604629) alcohols is the reduction of the corresponding benzaldehydes. In the case of dinitrobenzyl alcohols, the reduction of dinitrobenzaldehydes is a key step. For instance, 2,6-dinitrobenzyl alcohol can be synthesized by the reduction of 2,6-dinitrobenzaldehyde (B1206409) using sodium borohydride (B1222165) in methanol. prepchem.com Similarly, 2,4-dinitrobenzyl alcohol can be prepared by the reduction of 2,4-dinitrobenzaldehyde (B114715) with sodium borohydride in ethanol. prepchem.com The reduction of a nitro group to an amino group can also be achieved using systems like hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst. google.com

Aryl halides with electron-withdrawing substituents, such as nitro groups, are susceptible to nucleophilic aromatic substitution. pressbooks.pub This principle can be applied to the synthesis of this compound. While direct synthesis through this method is not explicitly detailed in the provided results, the underlying chemistry is relevant. For example, 2,4,6-trinitrochlorobenzene reacts with aqueous sodium hydroxide (B78521) to yield 2,4,6-trinitrophenol, demonstrating the displacement of a halide by a hydroxide species. pressbooks.pub This suggests that a corresponding nitrobenzyl halide could potentially react with a hydroxide source to form the benzyl alcohol, followed by selective reduction of a nitro group to an amine.

The oxidation of a methyl group on a toluene (B28343) derivative to a primary alcohol is a fundamental transformation in organic synthesis. The oxidation of dinitrotoluenes is a known metabolic pathway and can also be a synthetic route. For instance, the oxidation of 2,4-dinitrotoluene (B133949) to 2,4-dinitrobenzyl alcohol is a major metabolic route in rats. nih.gov This biotransformation highlights the potential for chemical oxidation methods to achieve the same conversion.

Beyond the classical methods, other advanced synthetic approaches can be employed for the synthesis of functionalized benzyl alcohols. These can include one-pot, multi-step reactions that offer efficiency and control. For example, a general method for the simultaneous introduction of nitrogen and oxygen functionalities has been developed using copper catalysis, which could be adapted for the synthesis of amino-alcohols. researchgate.net Additionally, three-component transformations, such as the Biginelli-inspired synthesis of 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles, demonstrate the power of convergent synthesis strategies that could potentially be applied to create complex benzyl alcohol derivatives. nih.gov

Biocatalytic and Biotransformation Pathways

Biotransformation offers an alternative, often more environmentally benign, approach to chemical synthesis. Microorganisms and their enzymes can catalyze specific reactions with high selectivity.

The biotransformation of dinitrotoluenes often involves initial reduction steps. For example, under denitrifying conditions, 2,4-dinitrotoluene (2,4-DNT) is transformed into 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. dtic.milresearchgate.net While direct enzymatic hydroxylation of an aminodinitrotoluene to form this compound is not explicitly described, the enzymatic machinery for hydroxylating aromatic rings exists. Dioxygenases are a class of enzymes capable of introducing hydroxyl groups onto aromatic compounds. For instance, the degradation of 2,6-DNT by Burkholderia cepacia involves a dioxygenation reaction. nih.gov Furthermore, 2-oxoglutarate-dependent hydroxylases are known to catalyze the hydroxylation of amino acids, demonstrating the potential for enzymatic hydroxylation of molecules containing amino groups. nih.govmdpi.com The in vitro activation of 2-amino-6-nitrobenzyl alcohol, a metabolite of 2,6-dinitrotoluene (B127279), has been studied, indicating that enzymatic processes are involved in the metabolism of these types of compounds. nih.gov

Biosynthetic Intermediates within Microbial Metabolism of Nitroaromatic Compounds

The formation of this compound can be a step in the broader microbial metabolism of nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT). researchgate.netnih.gov Microorganisms, particularly bacteria and fungi, can transform TNT through a series of reduction and oxidation reactions. nih.govnih.gov The initial steps often involve the reduction of a nitro group to a hydroxylamino group, followed by further reduction to an amino group, leading to the formation of aminodinitrotoluenes such as 2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene. nih.govnih.gov

Once 2-amino-4,6-dinitrotoluene is formed, certain microorganisms can further metabolize it. One of the identified pathways involves the oxidation of the methyl group to a primary alcohol, yielding this compound. nih.gov This compound is thus considered a biosynthetic intermediate in the complex metabolic network of TNT degradation. nih.gov The subsequent fate of this compound can involve further oxidation of the alcohol to an aldehyde and then a carboxylic acid, or other transformations. nih.gov

The degradation of 2,4-dinitrotoluene (2,4-DNT) by certain bacteria also proceeds through a series of intermediates. nih.govnih.gov While the primary pathway for 2,4-DNT mineralization involves dioxygenation of the aromatic ring, the formation of aminonitrotoluenes and their subsequent oxidation are also observed. nih.govresearchgate.net For instance, the reduction of 2,4-DNT can lead to 4-amino-2-nitrotoluene, which can then be a substrate for further enzymatic modification. researchgate.netasm.org

Protein Engineering and Directed Evolution for Enhanced Bioproduction

Protein engineering and directed evolution are powerful strategies for improving the catalytic efficiency and substrate specificity of enzymes for biotechnological applications, including the synthesis of this compound. uclouvain.betwistbioscience.combiocompare.com As demonstrated with the Ralstonia sp. U2 NDO, these techniques can be used to create enzyme variants with novel activities towards nitroaromatic compounds. nih.gov

The process of directed evolution mimics natural selection in the laboratory. biocompare.com It involves generating a large library of mutant enzymes through methods like error-prone PCR or DNA shuffling, followed by high-throughput screening or selection to identify variants with improved properties. uclouvain.be This iterative process can lead to enzymes with significantly enhanced activity, altered substrate range, and increased stability. twistbioscience.com

For the production of this compound, directed evolution could be applied to enzymes like 2,4-dinitrotoluene dioxygenase (DDO) to enhance its methyl group oxidation activity relative to its ring dioxygenation activity. psu.edu By creating and screening libraries of DDO variants, it may be possible to isolate mutants that preferentially produce this compound from 2-amino-4,6-dinitrotoluene. psu.edunih.gov Furthermore, these engineered enzymes could be incorporated into microbial hosts to create whole-cell biocatalysts for the efficient and specific production of this target compound. psu.edu

Oxidative and Reductive Transformations of the Benzyl Alcohol Moiety

The benzyl alcohol group of this compound is susceptible to both oxidation and reduction, characteristic of primary alcohols. However, the presence of the nitro and amino groups on the aromatic ring can influence these transformations and presents alternative reaction pathways, particularly under reductive conditions.

Oxidative Transformations: The primary alcohol can be oxidized to form 2-amino-4,6-dinitrobenzaldehyde or further to 2-amino-4,6-dinitrobenzoic acid, depending on the oxidizing agent and reaction conditions. This transformation is a key step in the degradation of related nitroaromatic compounds. For instance, the photodegradation of the explosive 2,4,6-trinitrotoluene (TNT) can lead to the formation of corresponding benzoic acid derivatives, suggesting a similar pathway for this compound. nih.gov

Reductive Transformations: While the benzyl alcohol itself is not typically reduced further, the nitro groups on the aromatic ring are highly susceptible to reduction. The reduction of nitroaromatic compounds is a well-established process that proceeds through nitroso and hydroxylamino intermediates to form the corresponding amines. asm.org It is common for one or both nitro groups to be reduced before any reaction at the benzyl alcohol site under typical reducing conditions (e.g., using catalytic hydrogenation or metal catalysts). For example, studies on the metabolism of 2,6-dinitrotoluene show that it is activated via intermediates like 2-amino-6-nitrobenzyl alcohol, highlighting transformations involving the nitro groups. nih.gov The selective reduction of one nitro group over the other can be a significant challenge in synthetic applications.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring is profoundly influenced by its substituents. The two nitro groups are strong electron-withdrawing groups that deactivate the ring towards electrophilic attack, while the amino group is a strong activating group.

Electrophilic Aromatic Substitution (EAS): The powerful deactivating effect of the two nitro groups makes electrophilic substitution reactions on the ring of this compound extremely difficult. These groups withdraw electron density from the ring, making it electron-poor and thus not a good nucleophile to attack incoming electrophiles. While the amino group is a strong ortho-, para-director, its activating effect is largely overcome by the two meta-positioned nitro groups.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing nitro groups ortho- and para- to potential leaving groups makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comopenstax.org In this type of reaction, the electron-poor aromatic ring is attacked by a strong nucleophile. youtube.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orgnih.gov The negative charge of this intermediate is effectively delocalized by the nitro groups, which greatly accelerates the reaction. masterorganicchemistry.comyoutube.com Although the parent compound does not have a typical leaving group like a halide, under certain conditions, one of the nitro groups could potentially be displaced by a very strong nucleophile, though this is less common than displacement of a halide.

| Reaction Type | Ring Reactivity | Key Influencing Groups | Probable Outcome |

| Electrophilic Aromatic Substitution | Highly Deactivated | Two -NO₂ groups | Reaction is highly unfavorable. |

| Nucleophilic Aromatic Substitution | Highly Activated | Two -NO₂ groups | Reaction is favorable with a strong nucleophile if a leaving group is present. |

Intramolecular and Intermolecular Rearrangement Mechanisms

The functional groups present in this compound—an alcohol and an amine—allow for potential intramolecular and intermolecular reactions, including rearrangements under specific conditions.

Intramolecular Reactions: The proximity of the amino and benzyl alcohol groups could facilitate intramolecular cyclization reactions. For example, under dehydrating conditions, an intramolecular etherification is conceivable, though unlikely due to ring strain. More plausible is the potential for intramolecular condensation or rearrangement involving the amino group and the benzylic carbon, especially if the alcohol is converted to a better leaving group. General principles of intramolecular reactions show that the formation of five- or six-membered rings is often favored. masterorganicchemistry.com

Intermolecular Reactions and Rearrangements: Intermolecular condensation between two molecules of this compound could lead to the formation of ethers or more complex dimeric structures. Furthermore, certain reaction pathways in related systems involve sigmatropic rearrangements. For instance, the synthesis of some amino alcohols involves a nih.govmasterorganicchemistry.com-sigmatropic rearrangement as a key diastereoselectivity-controlling step. rsc.org While not directly documented for this specific molecule, the potential for such rearrangements exists given the appropriate reagents and conditions.

Role as a Key Intermediate in Multi-Step Organic Synthesis

This compound serves as a valuable intermediate in both metabolic pathways and planned organic syntheses due to its array of functional groups that can be selectively transformed. nih.govyoutube.comyoutube.comresearchgate.net

It has been identified as a key intermediate in the metabolic activation of 2,6-dinitrotoluene. nih.gov In synthetic chemistry, its utility stems from the differential reactivity of its functional groups:

Amino Group: Can be diazotized and subsequently replaced by a wide variety of substituents (Sandmeyer reaction), or it can be acylated or alkylated.

Nitro Groups: Can be selectively or fully reduced to amino groups, creating diamino or triamino derivatives which are precursors to various heterocyclic compounds and dyes.

Alcohol Group: Can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. researchgate.net

This versatility makes it a strategic building block for constructing more complex molecules, including pharmaceuticals and performance materials. lookchem.com

| Functional Group | Potential Transformation | Synthetic Utility |

| -NH₂ (Amino) | Diazotization, Acylation, Alkylation | Introduction of various functional groups, protection. |

| -NO₂ (Nitro) | Reduction to -NH₂ | Formation of polyaminoarenes, precursors to heterocycles. |

| -CH₂OH (Alcohol) | Oxidation, Conversion to leaving group | Synthesis of aldehydes, carboxylic acids, or substitution products. |

Photochemical Degradation Pathways and Mechanisms

Nitroaromatic compounds are known to undergo photochemical degradation upon exposure to light. nih.gov For this compound, degradation is expected to involve several pathways. Studies on the photodegradation of TNT, a structurally similar compound, show that it can be oxidized to form aminodinitrobenzoic acids. nih.gov This indicates that a primary degradation pathway for this compound likely involves the oxidation of the benzyl alcohol moiety to the corresponding aldehyde and carboxylic acid.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-Amino-4,6-dinitrobenzyl alcohol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete structural map can be assembled. While specific experimental spectra for this exact compound are not widely published, its expected NMR characteristics can be predicted based on data from closely related analogs such as 2-aminobenzyl alcohol, 2,4-dinitrobenzyl alcohol, and various amino-dinitrotoluenes. rsc.orgchemicalbook.comsigmaaldrich.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would feature two doublets corresponding to the protons at the C-3 and C-5 positions. The proton at C-5, situated between two nitro groups, would likely appear further downfield than the C-3 proton. The benzylic protons of the -CH₂OH group would typically present as a singlet or a doublet if coupled to the hydroxyl proton, while the -OH proton itself would appear as a broad singlet. The protons of the amino (-NH₂) group would also likely be a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts heavily influenced by the attached functional groups. The carbons bearing the nitro groups (C-4 and C-6) would be significantly deshielded and appear far downfield. The carbon attached to the amino group (C-2) would be shielded relative to the others. The signal for the benzylic carbon (-CH₂OH) would be found in the aliphatic region, typically around 60-65 ppm. nih.gov

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly useful for analyzing nitrogen-containing compounds, despite its lower natural abundance and sensitivity. nih.gov Two distinct signals would be anticipated for this compound. The nitro groups (-NO₂) would produce signals in a characteristic downfield region, while the amino group (-NH₂) would appear at a significantly different, upfield chemical shift. This allows for unambiguous confirmation of the different nitrogen environments within the molecule.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.5 - 8.8 | d | H-5 |

| ¹H | 7.0 - 7.3 | d | H-3 |

| ¹H | 5.0 - 6.0 | br s | -NH₂ |

| ¹H | 4.6 - 4.8 | s | -CH₂OH |

| ¹H | Variable | br s | -OH |

| ¹³C | ~150 | s | C-2 |

| ¹³C | ~110 | s | C-1 |

| ¹³C | ~115 | d | C-3 |

| ¹³C | ~140 | s | C-4 |

| ¹³C | ~125 | d | C-5 |

| ¹³C | ~145 | s | C-6 |

| ¹³C | ~60 | t | -CH₂OH |

| ¹⁵N | -10 to -20 | s | -NO₂ |

| ¹⁵N | -300 to -320 | s | -NH₂ |

Predicted values are based on substituent effects and data from analogous compounds. rsc.orgchemicalbook.comnih.gov

To overcome challenges like low sensitivity (for ¹⁵N) or complex signal overlap, isotopic labeling is an invaluable strategy. Synthesizing this compound with enriched isotopes such as ¹³C or ¹⁵N can dramatically enhance signal detection and simplify spectral interpretation. nih.gov

For instance, using ¹⁵N-labeled ammonia (B1221849) or another nitrogen source during synthesis would result in a molecule where the ¹⁵N signals are easily detectable. This would allow for precise measurement of chemical shifts and coupling constants, confirming the electronic environment of the amino and nitro groups. Similarly, using ¹³C-labeled precursors can help in definitively assigning the signals of the carbon backbone. Deuterium (²H) labeling can also be employed to simplify complex ¹H NMR spectra by replacing specific protons with deuterium, causing their signals to disappear from the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. For this compound, with a molecular formula of C₇H₇N₃O₅, the theoretical monoisotopic mass is 213.0386 Da. HRMS can confirm this exact mass, which helps to rule out other potential elemental formulas and provides strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce daughter ions (product ions). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ (m/z 214.0459) would be selected and fragmented. Expected fragmentation pathways would include the neutral loss of water (H₂O) from the benzyl (B1604629) alcohol moiety, and successive losses of nitro groups (NO₂). Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Electron Impact (EI) Mass Spectrometry: EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. The resulting mass spectrum would likely show a molecular ion peak (M⁺˙ at m/z 213) and a series of fragment ions. Characteristic fragments for nitroaromatic compounds include ions corresponding to the loss of ·NO₂, [M-46]⁺, and ·OH, [M-17]⁺. The fragmentation of the benzyl alcohol side chain could lead to the loss of ·CH₂OH, [M-31]⁺.

Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization method that results in less fragmentation than EI. It is particularly useful for confirming the molecular weight of the compound. In a CI experiment, a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 214, would be expected, with significantly fewer fragment ions compared to the EI spectrum.

Predicted Key Mass Fragments for this compound

| m/z (charge) | Proposed Formula | Ion Source | Proposed Origin |

|---|---|---|---|

| 214 | [C₇H₈N₃O₅]⁺ | CI, ESI | [M+H]⁺ |

| 213 | [C₇H₇N₃O₅]⁺˙ | EI | Molecular Ion (M⁺˙) |

| 196 | [C₇H₆N₃O₄]⁺ | EI, MS/MS | [M-OH]⁺ or [M+H-H₂O]⁺ |

| 182 | [C₇H₆N₂O₃]⁺ | EI | [M-CH₂OH]⁺ |

| 167 | [C₇H₇N₂O₃]⁺˙ | EI | [M-NO₂]⁺˙ |

| 121 | [C₇H₇N₂O]⁺ | EI | [M-NO₂-NO₂]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The molecule contains a primary amine (-NH₂), a hydroxyl group (-OH), two nitro groups (-NO₂), and a substituted benzene (B151609) ring. Each of these groups exhibits characteristic vibrational modes.

The primary amine group is identified by its symmetric and asymmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The hydroxyl group gives rise to a broad O-H stretching band, usually found between 3200 and 3600 cm⁻¹, with its broadness indicating hydrogen bonding. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.

The nitro groups are characterized by strong asymmetric and symmetric stretching vibrations, which are typically found near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The analysis of related pyrimidine (B1678525) derivatives by FTIR and Raman spectroscopy supports the assignment of these functional group vibrations. ijera.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| Amine (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| Amine (-NH₂) | N-H Scissoring | 1590 - 1650 |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

Electronic or UV-Visible (UV-Vis) spectroscopy provides insights into the chromophoric system of the molecule. The principal chromophore in this compound is the dinitrated benzene ring. The presence of nitro groups, which are strong electron-withdrawing groups, in conjugation with the aromatic π-system, gives rise to characteristic electronic transitions.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions of the aromatic ring. Furthermore, the nitro and amino groups possess non-bonding electrons (n electrons), allowing for lower energy n → π* transitions. The amino (-NH₂) and hydroxyl (-OH) groups act as auxochromes, substituents that can modify the absorption characteristics of the chromophore. These groups, particularly the electron-donating amino group, can cause a bathochromic (red) shift, moving the absorption maxima (λₘₐₓ) to longer wavelengths. Studies on related aminobenzyl alcohol derivatives show distinct absorption bands that can be used for qualitative and quantitative analysis. researchgate.net The electronic properties and fluorescence behavior of structurally similar compounds, such as 2-amino-4,6-diphenylnicotinonitriles, have been investigated to understand their electronic structure and potential as fluorescent sensors. mdpi.com

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore/Group Involved | Expected Wavelength Region |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~200-300 nm |

| n → π* | Nitro Groups (-NO₂) | > 300 nm |

X-ray Crystallography for Solid-State Molecular Architecture

While specific single-crystal X-ray diffraction data for this compound is not prominently available, analysis of closely related structures provides valuable comparative insights. For instance, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, another substituted amino-aromatic compound, has been determined by single-crystal X-ray diffraction. aalto.fi Such studies reveal the exact spatial arrangement of atoms and the conformation of the molecule in the solid state. The analysis of various heterocyclic compounds and pyrimidine derivatives has also been successfully carried out using this technique, confirming molecular structures and providing geometric parameters. researchgate.netnih.gov

The solid-state structure of this compound is expected to be dominated by extensive intermolecular hydrogen bonding. The molecule contains multiple hydrogen bond donors (the -NH₂ and -OH groups) and acceptors (the oxygen atoms of the -NO₂ and -OH groups).

These interactions are crucial in dictating the molecular packing and forming a stable, three-dimensional supramolecular architecture. The primary hydrogen bonding motifs likely include:

O-H···O(nitro): The hydroxyl group acting as a donor to an oxygen atom of a nitro group on a neighboring molecule.

N-H···O(nitro): The amino group hydrogens forming bonds with the nitro group oxygens.

N-H···O(hydroxyl): The amino group acting as a donor to the hydroxyl oxygen of another molecule.

Table 3: Potential Supramolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | -OH | -NO₂ / -OH | Primary structural linkage |

| Hydrogen Bond | -NH₂ | -NO₂ / -OH | Cross-linking molecules |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and reactivity. For 2-Amino-4,6-dinitrobenzyl alcohol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate several key parameters. asianpubs.org

The electronic properties are largely dictated by the interplay of the electron-donating amino (-NH2) and hydroxymethyl (-CH2OH) groups and the strong electron-withdrawing nitro (-NO2) groups. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the presence of multiple nitro groups is expected to significantly lower the LUMO energy, resulting in a small HOMO-LUMO gap and indicating a high degree of reactivity. asianpubs.orgresearchgate.net

Global reactivity descriptors, such as the electrophilicity index (ω), can also be computed. A high electrophilicity index would classify this compound as a strong electrophile, prone to react with nucleophiles. asianpubs.orgresearchgate.net The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro groups and the amino group, while the aromatic ring and the hydrogen atoms would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Energy Gap | Low (~3.3 eV) asianpubs.orgresearchgate.net | High chemical reactivity and potential for charge transfer interactions. |

| Electrophilicity Index (ω) | High asianpubs.orgresearchgate.net | Strong electrophilic nature, susceptible to nucleophilic attack. |

| Dipole Moment | High | Indicates a polar molecule with significant charge separation. |

| Molecular Electrostatic Potential (MEP) | Negative potential on nitro and amino groups; positive on the aromatic ring. | Predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. For this compound, MD simulations can provide insights into the flexibility of the benzyl (B1604629) alcohol side chain and the nature of its intermolecular interactions. nih.govacs.org

The rotational freedom around the C-C bond connecting the hydroxymethyl group to the aromatic ring and the C-N bond of the amino group allows for various conformations. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers. um.es

Furthermore, MD simulations can model the interactions of this compound with solvent molecules or within a more complex environment, such as a biological membrane. nih.govum.es The amino and hydroxyl groups are capable of forming hydrogen bonds, which would significantly influence the molecule's solubility and how it interacts with other molecules. orientjchem.org For instance, simulations could predict the orientation and distribution of the molecule within a lipid bilayer, a key factor in understanding its potential biological activity. nih.gov

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Description | Predicted Outcome |

| Hydrogen Bonding | Between the -NH2 and -OH groups of the molecule and surrounding solvent (e.g., water) or other polar molecules. | Influences solubility and the molecule's orientation in condensed phases. nih.govorientjchem.org |

| π-π Stacking | Between the electron-deficient aromatic rings of two or more molecules. | Can lead to aggregation and influence solid-state packing. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Contribute to the overall intermolecular potential and physical properties. |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

The infrared (IR) spectrum is characterized by vibrational frequencies corresponding to the stretching and bending of specific bonds. For this compound, DFT calculations can predict the vibrational frequencies of its functional groups. researchgate.net The characteristic symmetric and asymmetric stretching vibrations of the N-H bonds in the amino group, the O-H stretching of the alcohol, and the symmetric and asymmetric stretching of the N-O bonds in the nitro groups would be prominent features. researchgate.net

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). asianpubs.orgresearchgate.net The predicted absorption maxima (λmax) correspond to electronic transitions, primarily π → π* and n → π* transitions within the conjugated aromatic system, which is heavily influenced by the attached functional groups. The presence of the chromophoric nitro groups and the auxochromic amino group is expected to result in strong absorptions in the UV-visible region.

Table 3: Predicted Vibrational Frequencies and Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3300 - 3400 |

| N-H Asymmetric Stretch | ~3400 - 3500 | |

| Hydroxyl (-OH) | O-H Stretch | ~3500 (broad) youtube.com |

| Nitro (-NO₂) | N-O Asymmetric Stretch | ~1520 - 1560 |

| N-O Symmetric Stretch | ~1340 - 1360 | |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Spectroscopic Data | Parameter | Predicted Value |

| UV-Vis (TD-DFT) | λmax | In the UV region, likely with multiple bands due to the complex electronic system. asianpubs.orgresearchgate.net |

Reaction Pathway Elucidation through Computational Transition State Analysis

Understanding the potential reaction pathways of this compound is crucial, particularly given its energetic nature. Computational methods can be used to explore these pathways and identify the transition states and intermediates involved.

A notable reaction for nitrobenzyl compounds is their photochemical transformation upon UV irradiation. nih.gov For this compound, irradiation would likely lead to the formation of an aci-nitro intermediate through an intramolecular hydrogen transfer from the benzylic carbon to one of the ortho nitro groups. This highly reactive intermediate can then undergo further reactions. Computational transition state analysis can map out the potential energy surface for this process, calculating the activation barriers for the hydrogen transfer and subsequent steps. This allows for a detailed mechanistic understanding of its photochemical reactivity and stability.

Structure-Activity Relationship (SAR) Predictions utilizing Computational Tools

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or other properties of chemicals based on their molecular structure. tandfonline.com For a compound like this compound, QSAR can be used to estimate properties such as toxicity. mdpi.comnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be constitutional (e.g., number of nitro groups), topological, or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov By building a model based on a dataset of similar nitroaromatic compounds with known activities, the activity of this compound can be predicted. mdpi.com For nitroaromatics, descriptors related to hydrophobicity (logP) and electronic properties (like the energy of the LUMO) are often found to be critical in predicting their toxicity. mdpi.comnih.gov

Table 4: Key QSAR Descriptors and Their Potential Relevance for this compound

| Descriptor Class | Example Descriptor | Relevance to Activity/Toxicity |

| Electronic | LUMO Energy (E_LUMO) | A lower E_LUMO is often correlated with higher toxicity in nitroaromatics, as it facilitates reduction of the nitro group, a key step in their metabolic activation. mdpi.com |

| Hydrophobicity | Octanol-Water Partition Coefficient (logP) | Influences the compound's ability to cross biological membranes and reach its target site. mdpi.com |

| Constitutional | Number of Nitro Groups (nNO₂) | The number and position of nitro groups significantly impact the electronic properties and reactivity, and thus the toxicity. nih.gov |

| Steric/Topological | Molecular Volume | Can influence how the molecule fits into a biological receptor or active site. mdpi.com |

Advanced Applications in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Functionalized Nitroaromatic Compounds

2-Amino-4,6-dinitrobenzyl alcohol serves as a valuable precursor in the synthesis of various functionalized nitroaromatic compounds. Its structure, featuring an amino group, a hydroxyl group, and two nitro groups on a benzene (B151609) ring, allows for a range of chemical transformations. These reactions can target any of these functional groups to introduce new moieties and create more complex molecules.

The amino group can undergo diazotization followed by substitution reactions to introduce a variety of functional groups in its place. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be etherified or esterified. The nitro groups themselves can be reduced to amino groups, opening up further avenues for derivatization. This versatility makes this compound a key starting material for producing a wide array of substituted nitroaromatic compounds with tailored properties for various applications.

Role in the Development of Energetic Materials and Propellant Chemistry

Nitroaromatic compounds are a cornerstone of energetic materials, and this compound is a significant intermediate in this field. chemistry-chemists.com The high nitrogen and oxygen content contributed by the nitro groups is a key factor in the energetic nature of these materials. The synthesis of energetic materials often involves the nitration of aromatic compounds, and derivatives of this compound can be further nitrated to increase their explosive power.

Research in energetic materials focuses on developing compounds with high performance, low sensitivity to shock and friction, and good thermal stability. The molecular structure of this compound provides a scaffold that can be modified to fine-tune these properties. For instance, introducing other energetic functional groups or creating larger molecules through reactions involving the amino or hydroxyl groups can lead to the development of new explosives and propellants with improved characteristics. chemistry-chemists.combibliotekanauki.pl

Intermediate for Complex Organic Molecule Synthesis, including Pharmaceuticals and Dyes

The chemical reactivity of this compound makes it a useful intermediate in the synthesis of complex organic molecules, including those with applications in pharmaceuticals and dyes. chemistry-chemists.com The presence of multiple functional groups allows for stepwise and selective reactions to build intricate molecular architectures. nih.gov

In pharmaceutical synthesis, nitroaromatic compounds can be precursors to a variety of biologically active molecules. lookchem.comnih.gov The reduction of nitro groups to amines is a common transformation that can lead to the formation of pharmacologically relevant scaffolds. nih.gov For example, the related compound 2,4-dinitrobenzyl alcohol is used in the synthesis of various drugs. lookchem.com

Utilization in Dye and Pigment Chemistry

The structural features of this compound are relevant to the synthesis of certain types of dyes and pigments. Aromatic compounds containing amino and nitro groups are often chromophoric, meaning they absorb light in the visible spectrum and thus appear colored.

The amino group in this compound can be diazotized and then coupled with other aromatic compounds to form azo dyes, which represent a large and important class of synthetic colorants. dyestuffintermediates.comepa.gov The specific color of the resulting dye can be tuned by the choice of the coupling partner. The related compound, 2-Amino-4,6-dinitrophenol, is a known intermediate in the production of mordant dyes used for textiles and leather. dyestuffintermediates.comnih.gov

Integration into Photoactive and Photoresponsive Materials

Nitrobenzyl compounds are well-known for their photochemical properties, and this compound is no exception. These compounds can undergo light-induced reactions, making them suitable for the development of photoactive and photoresponsive materials. The 2,6-dinitrobenzyl group, in particular, has been explored for its use in positive-acting photochemistry, where exposure to light induces a chemical change that can be harnessed in various applications. google.com

One key application is in photolithography, where photoactive compounds are used to create patterns on a substrate. The light-induced cleavage of nitrobenzyl derivatives can be used to change the solubility of a polymer film, allowing for the selective removal of either the exposed or unexposed regions. This technology is fundamental to the fabrication of microelectronics and other micro-devices.

Potential in Polymer Science and High-Performance Material Design

The functional groups of this compound provide reactive sites for incorporation into polymer structures. The amino and hydroxyl groups can react with appropriate monomers to form polyesters, polyamides, or polyurethanes. The presence of the dinitrophenyl moiety can impart specific properties to the resulting polymers, such as increased thermal stability, flame retardancy, or specific optical properties.

The development of high-performance materials often relies on the design of polymers with tailored characteristics. By incorporating this compound or its derivatives into polymer chains, it is possible to create materials with enhanced performance for demanding applications in aerospace, electronics, and other advanced technology sectors. The related compound, 2,4-dinitrobenzyl alcohol, has been utilized in the development of performance materials. lookchem.com

Environmental Biotransformation and Remediation Research

Microbial Degradation Mechanisms and Pathways

The microbial breakdown of nitroaromatic compounds, including those structurally related to 2-Amino-4,6-dinitrobenzyl alcohol, is a key focus of environmental biotechnology. Research has identified specific enzymatic pathways and a range of biotransformation products that shed light on how microorganisms metabolize these complex molecules.

The initial steps in the microbial degradation of nitroaromatic compounds are often catalyzed by two main classes of enzymes: dioxygenases and nitroreductases.

Dioxygenases are enzymes that incorporate both atoms of molecular oxygen into their substrate. In the context of nitroaromatic compounds, Rieske non-heme iron dioxygenases play a critical role. For instance, a hybrid dioxygenase system, created by combining dinitrotoluene dioxygenase and nitrobenzene (B124822) dioxygenase, has been shown to be effective in degrading 2-amino-4,6-dinitrotoluene (B165273) (2A46DNT), a precursor to this compound. nih.govpsu.edu This engineered enzyme system can simultaneously degrade mixtures of environmental pollutants. nih.govpsu.edu Specifically, recombinant Escherichia coli strains expressing 2,4-dinitrotoluene (B133949) (DNT) dioxygenase have been found to oxidize 2A46DNT, leading to the formation of this compound (2A46DNBA) through the hydroxylation of the methyl group. psu.edu This indicates a direct enzymatic pathway for the formation of the target compound from its dinitrotoluene analog.

Nitroreductases, on the other hand, catalyze the reduction of nitro groups. These enzymes are typically flavoproteins that use NADH or NADPH as electron donors. epa.gov The reduction of nitroaromatics can lead to the formation of corresponding amino derivatives. nih.gov For example, the transformation of 2,4- and 2,6-DNT to 2-amino-4-nitrotoluene or 2-amino-6-nitrotoluene is often attributed to the action of nonspecific nitroreductases. nih.gov While direct evidence for the action of nitroreductases on this compound is limited, the presence of an amino group in its structure suggests that it could be a product of nitroreductase activity on a dinitroaromatic precursor.

Enzymatic Activities in the Degradation of Related Nitroaromatic Compounds

| Enzyme Class | Specific Enzyme/System | Substrate | Key Transformation | Reference(s) |

|---|---|---|---|---|

| Dioxygenase | Dinitrotoluene Dioxygenase/Nitrobenzene Dioxygenase Hybrid | 2-amino-4,6-dinitrotoluene (2A46DNT) | Degradation of 2A46DNT | nih.govpsu.edu |

| Dioxygenase | 2,4-Dinitrotoluene (DNT) Dioxygenase | 2-amino-4,6-dinitrotoluene (2A46DNT) | Hydroxylation to form this compound (2A46DNBA) | psu.edu |

| Nitroreductase | Nonspecific Nitroreductases | 2,4- and 2,6-Dinitrotoluene (B127279) (DNT) | Reduction to aminonitrotoluenes | nih.gov |

The identification of metabolites is crucial for understanding the complete degradation pathway of a compound. For compounds structurally similar to this compound, several biotransformation products have been identified.

In studies of 2,6-dinitrotoluene (2,6-DNT) metabolism, 2,6-dinitrobenzyl alcohol glucuronide has been identified as a major metabolite in rats. nih.gov Furthermore, in vitro studies have shown that 2-amino-6-nitrobenzyl alcohol is a key intermediate in the metabolic activation of 2,6-DNT. nih.gov This suggests that the benzyl (B1604629) alcohol moiety is a common site for metabolic activity.

The degradation of 2,6-DNT by Burkholderia cepacia and Hydrogenophaga palleronii leads to the formation of 3-methyl-4-nitrocatechol. nih.gov This indicates that dioxygenase attack with subsequent denitration is a viable pathway. For the closely related 2-amino-4,6-dinitrotoluene (2A46DNT), oxidation by a recombinant naphthalene (B1677914) dioxygenase variant resulted in the production of both 3-amino-4-methyl-5-nitrocatechol and this compound. psu.edu

Under anaerobic conditions, the biotransformation of 2,4,6-trinitrotoluene (B92697) (TNT) can lead to the formation of various reduced products, including aminodinitrotoluenes and diaminonitrotoluenes. nih.gov The stepwise reduction of the nitro groups is a common feature of anaerobic metabolism. nih.gov

Identified Biotransformation Products of Structurally Similar Nitroaromatic Compounds

| Parent Compound | Biotransformation Product | Organism/System | Reference(s) |

|---|---|---|---|

| 2,6-Dinitrotoluene | 2,6-Dinitrobenzyl alcohol glucuronide | Rats (in vivo) | nih.gov |

| 2,6-Dinitrotoluene | 2-Amino-6-nitrobenzyl alcohol | Rat liver cytosol (in vitro) | nih.gov |

| 2,6-Dinitrotoluene | 3-Methyl-4-nitrocatechol | Burkholderia cepacia, Hydrogenophaga palleronii | nih.gov |

| 2-Amino-4,6-dinitrotoluene | 3-Amino-4-methyl-5-nitrocatechol | Recombinant E. coli expressing naphthalene dioxygenase | psu.edu |

| 2-Amino-4,6-dinitrotoluene | This compound | Recombinant E. coli expressing naphthalene dioxygenase | psu.edu |

| 2,4,6-Trinitrotoluene | Aminodinitrotoluenes, Diaminonitrotoluenes | Anaerobic sludge | nih.gov |

Abiotic Degradation in Environmental Matrices (e.g., Aqueous Photolysis)

In addition to microbial processes, abiotic factors can contribute to the degradation of this compound in the environment. Aqueous photolysis, the breakdown of compounds by light in water, is a significant abiotic degradation pathway for many nitroaromatic compounds.

Studies on the photolysis of dinitrotoluenes (DNTs) have revealed that they can be degraded by sunlight. epa.gov The photolytic transformation of 2,4-DNT and 2,6-DNT in aqueous solutions has been shown to produce a range of products, including 2,4-dinitrobenzyl alcohol, 2,6-dinitrobenzyl alcohol, 2,4-dinitrobenzaldehyde (B114715), 2,6-dinitrobenzaldehyde (B1206409), and 2,4-dinitrobenzoic acid. researchgate.net The formation of dinitrobenzyl alcohols in these studies strongly suggests that this compound could also be susceptible to photodegradation, potentially leading to further oxidized products. The rate of this degradation in the atmosphere is influenced by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 75 days for vapor-phase DNTs. epa.gov

Strategies for Environmental Remediation and Detoxification

The contamination of soil and groundwater with nitroaromatic compounds necessitates the development of effective remediation strategies. Both biological and chemical approaches have been explored for the cleanup of sites contaminated with compounds like this compound.

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. cswab.org For dinitrotoluene-contaminated soil and groundwater, aerobic bioremediation has emerged as a promising technology. cswab.org Bacteria capable of using DNT isomers as their sole source of carbon, nitrogen, and energy have been isolated from contaminated sites worldwide. cswab.org

One approach involves the use of biosurfactants to enhance the bioavailability of the contaminant to the degrading microorganisms. ascelibrary.org For example, rhamnolipids produced by Pseudomonas aeruginosa have been shown to improve the degradation of 2,4-DNT in soil slurries. ascelibrary.org Another strategy involves genetic modification of soil bacteria to enhance their degradative capabilities. For instance, transferring a DNT-biodegradative plasmid to Sinorhizobium meliloti has been shown to improve the in situ bioremediation of 2,4-DNT-contaminated soil in the presence of alfalfa plants. unl.edu

Composting and landfarming are other bioremediation techniques that have been applied to soils contaminated with TNT and its byproducts. tandfonline.com These methods aim to create conditions that are favorable for microbial activity and the subsequent degradation of the contaminants. tandfonline.com

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for the degradation of recalcitrant compounds that are resistant to conventional biological treatments. wikipedia.org

For nitroaromatic compounds, photo-Fenton oxidation has proven to be a highly effective AOP. nih.gov Studies have shown that this process can achieve complete degradation of 2,4-dinitrotoluene in aqueous solutions within a short irradiation time. researchgate.netnih.gov The photo-Fenton process involves the use of hydrogen peroxide and iron salts in the presence of UV light to generate hydroxyl radicals. nih.gov The UV/H₂O₂ AOP has also been shown to be capable of degrading 2,4-dinitroanisole (B92663) (DNAN), a structurally related compound, even in the presence of co-contaminants. afit.edu These findings suggest that AOPs, particularly photo-Fenton and UV/H₂O₂, could be effective for the transformation and detoxification of this compound in contaminated water.

Derivatization Strategies for Analytical and Mechanistic Investigations

Derivatization for Enhanced Chromatographic Separation (e.g., HPLC, GC-MS)

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and quantification of organic compounds. However, the polar nature of 2-Amino-4,6-dinitrobenzyl alcohol, conferred by its amino and hydroxyl functional groups, can lead to poor chromatographic performance, such as peak tailing and low resolution. Derivatization is a common strategy to overcome these challenges.

Silylation for Volatility Enhancement

For GC-MS analysis, analytes must be sufficiently volatile and thermally stable to be partitioned into the gaseous mobile phase. The polar amino and hydroxyl groups of this compound render it non-volatile. Silylation is a widely used derivatization technique that replaces the active hydrogen atoms in these functional groups with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC-MS analysis. chalcogen.roresearchgate.net

A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). chalcogen.ro The reaction involves the treatment of the analyte with the silylating reagent, often in the presence of a catalyst and at elevated temperatures, to yield the corresponding silyl (B83357) ether and silyl amine derivatives. The resulting derivatives are significantly more volatile and exhibit improved chromatographic behavior on non-polar GC columns.

Table 1: Silylation Reagents for GC-MS Analysis of Compounds with Amino and Hydroxyl Groups

| Derivatization Reagent | Abbreviation | Target Functional Groups | Key Advantages |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2 | Forms volatile TMS derivatives, widely used. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH2 | Forms stable TBDMS derivatives, less moisture sensitive than TMS derivatives. chalcogen.ro |

| Hexamethyldisilazane | HMDS | -OH, -NH2 | A strong silylating agent, often used with a catalyst. |

This table presents common silylation reagents used for compounds containing amino and hydroxyl groups, analogous to this compound. Specific reaction conditions for this compound would require experimental optimization.

Acylation for Polarity Modification

Acylation is another effective derivatization strategy that modifies the polarity of this compound, which can be beneficial for both GC-MS and HPLC analysis. In this method, the amino and hydroxyl groups are converted to amides and esters, respectively, by reacting the compound with an acylating agent such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA).

The resulting acylated derivatives are less polar and more volatile than the parent compound, leading to improved peak shape and resolution in reversed-phase HPLC and GC. The choice of acylating agent can be tailored to optimize the chromatographic separation and detection. For instance, the introduction of fluorinated acyl groups can enhance detection by electron capture detection (ECD) in GC.

Derivatization for Improved Spectroscopic Detection

The inherent spectroscopic properties of this compound may not be optimal for achieving the low detection limits required in many analytical applications. Derivatization can be employed to introduce chromophores or fluorophores into the molecule, thereby significantly enhancing its detectability by UV-Vis or fluorescence spectroscopy.

Introduction of Chromophores for UV-Vis Detection

While this compound possesses nitro groups that absorb in the UV region, derivatization can be used to shift the absorption maximum to a longer wavelength, reducing potential interference from co-eluting matrix components. Reagents that introduce extended chromophoric systems are particularly useful.

For example, derivatization of the amino group with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, results in the formation of a dinitrophenyl (DNP) derivative. researchgate.net These DNP derivatives exhibit strong absorption in the visible region of the electromagnetic spectrum, typically around 360 nm, which allows for sensitive and selective detection using a UV-Vis detector.

Table 2: Chromogenic Derivatization Reagents for UV-Vis Detection

| Derivatization Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Typical λmax (nm) |

| 2,4-Dinitrofluorobenzene | DNFB | -NH2 | Dinitrophenyl (DNP) derivative | ~360 researchgate.net |

| 4-Fluoro-7-nitrobenzofurazan | NBD-F | -NH2 | Benzofurazan derivative | ~480 |

This table provides examples of chromogenic derivatization reagents suitable for amino-containing compounds, with potential applicability to this compound.

Incorporation of Fluorophores for Fluorescence Detection

Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis detection. Derivatization of this compound with a fluorescent tag can dramatically lower the limits of detection. The amino group is a common target for fluorescent labeling.

Several reagents are available for the fluorescent derivatization of primary amines. These include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with amines to form highly fluorescent derivatives. Another widely used reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives.

Interestingly, the nitroaromatic structure of this compound itself can act as a quencher of fluorescence. chalcogen.romdpi.comnih.govresearchgate.net This property can be exploited in fluorescence quenching-based detection methods. A fluorescent probe can be synthesized, and in the presence of the nitroaromatic analyte, the fluorescence is quenched, with the degree of quenching being proportional to the concentration of the analyte. chalcogen.romdpi.comnih.govresearchgate.net

Table 3: Fluorogenic Derivatization Reagents for Fluorescence Detection

| Derivatization Reagent | Abbreviation | Target Functional Group | Key Features |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | -NH2 | Forms stable, highly fluorescent derivatives. |

| o-Phthalaldehyde | OPA | -NH2 (in presence of a thiol) | Rapid reaction, forms intensely fluorescent isoindole products. |

| Dansyl chloride | DNS-Cl | -NH2, -OH | Produces fluorescent sulfonamide and sulfonate ester derivatives. |

This table lists common fluorogenic derivatization reagents for compounds with amino and hydroxyl groups. The suitability of these reagents for this compound would need to be experimentally verified.

Derivatization for Mass Spectrometry Ionization Enhancement

The efficiency of ionization in mass spectrometry, particularly in techniques like electrospray ionization (ESI), is highly dependent on the analyte's ability to acquire a charge. Derivatization can be used to introduce a readily ionizable group into the molecule, thereby enhancing its signal intensity in the mass spectrometer. researchgate.netddtjournal.comtcichemicals.comnih.gov

For this compound, derivatization of the amino group can significantly improve its ionization efficiency in positive-ion ESI-MS. Reagents that introduce a permanently charged quaternary ammonium (B1175870) group or a group with high proton affinity, such as a pyridine (B92270) moiety, are particularly effective. For example, derivatization with a reagent containing a quaternary ammonium salt will result in a pre-charged derivative, which can be detected with high sensitivity.

Furthermore, derivatization can be designed to produce characteristic fragment ions upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), which aids in the selective and confident identification of the analyte.

Strategies for Chiral Derivatization and Separation

The compound this compound is an achiral molecule, as it does not possess a stereocenter. Therefore, it does not exist as enantiomers, and strategies for chiral derivatization and separation are not applicable to this specific compound.

Derivatization as Probes for Reaction Intermediates and Mechanistic Pathways

The derivatization of this compound at its amino and hydroxyl functional groups serves as a critical tool for investigating reaction intermediates and elucidating mechanistic pathways, particularly in the context of its biological activity and metabolic activation. Research into analogous compounds, such as 2-amino-6-nitrobenzyl alcohol, provides significant insights into the potential derivatization strategies and their implications for understanding the reactivity of this compound.

Studies have suggested that metabolites of nitrotoluenes, including amino-nitrobenzyl alcohol derivatives, are key intermediates in their activation pathways. nih.gov The derivatization of these intermediates is crucial for them to exert their biological effects, such as covalent binding to macromolecules like DNA.

One of the primary derivatization strategies involves the enzymatic modification of the hydroxyl and amino groups. For instance, the metabolic activation of the related compound 2-amino-6-nitrobenzyl alcohol, an intermediate in the metabolism of 2,6-dinitrotoluene (B127279), has been studied in vitro. nih.gov This research has shown that 2-amino-6-nitrobenzyl alcohol can be converted into metabolites that covalently bind to DNA. This activation is dependent on the presence of specific enzymes and cofactors.

The key derivatization reactions identified in the metabolic activation of analogous amino-nitrobenzyl alcohols include:

Sulfonation: The hydroxyl group can be sulfated by sulfotransferases in the presence of the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This results in the formation of a highly reactive sulfate (B86663) ester. The resulting 2-aminobenzyl sulfate is a key metabolite responsible for covalent DNA binding. nih.gov

Acetylation: The amino group can be acetylated by N-acetyltransferases using acetyl coenzyme A (acetyl CoA) as a cofactor.

Oxidation: Microsomal enzymes, in the presence of NADPH, can also play a role in the activation process. nih.gov

These derivatization reactions transform the relatively stable amino-nitrobenzyl alcohol into reactive electrophilic intermediates that can readily react with nucleophilic sites on cellular macromolecules. The formation of these derivatives is a critical step in the mechanistic pathway leading to the observed biological activity.

The table below summarizes the key derivatization reactions and their roles in mechanistic investigations, based on studies of analogous compounds.

| Derivatization Strategy | Functional Group Targeted | Reagent/Enzyme System | Resulting Derivative | Mechanistic Significance | Reference |

| Sulfonation | Hydroxyl (-OH) | Sulfotransferase, PAPS | Sulfate Ester | Formation of a reactive electrophile capable of covalent binding to nucleophiles (e.g., DNA). | nih.gov |

| Acetylation | Amino (-NH₂) | N-acetyltransferase, Acetyl CoA | N-acetyl derivative | Modulation of metabolic activation pathways. | nih.gov |

| Oxidation | Multiple sites possible | Microsomal enzymes, NADPH | Oxidized metabolites | Contribution to the overall metabolic activation and detoxification pathways. | nih.gov |

These derivatization strategies are fundamental to understanding the chemical biology of this compound and related compounds. By identifying the specific derivatives formed and their reactivity, researchers can piece together the complex mechanistic pathways that govern their biological effects. The use of isotopically labeled this compound in such studies would be a powerful approach to trace the fate of the molecule and definitively identify the structure of its reactive derivatives and their adducts with biological molecules.

An exploration of the future research avenues for the chemical compound this compound reveals significant potential for innovation at the intersection of synthetic chemistry, catalysis, and sustainable manufacturing. As a molecule featuring both electron-withdrawing nitro groups and an electron-donating amino group, it presents unique challenges and opportunities for chemical synthesis and functionalization. The following article outlines emerging paradigms and future research directions focused exclusively on this compound, structured according to novel synthetic methodologies, advanced catalyst design, high-throughput screening, green chemistry integration, and sophisticated analytical monitoring.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4,6-dinitrobenzyl alcohol, and what critical parameters influence yield?

A practical approach involves sequential nitration and reduction steps. First, introduce nitro groups to the benzyl alcohol precursor under controlled conditions (e.g., mixed acid nitration at low temperatures to avoid over-nitration). Subsequent reduction of a nitro group to an amine can be achieved using catalytic hydrogenation or tin(II) chloride in acidic media. Critical parameters include temperature control during nitration (to prevent decomposition) and the choice of reducing agent to avoid over-reduction of other functional groups . For structurally similar dinitrobenzyl alcohols, protecting groups like methyl ethers have been used to direct nitration regioselectivity .

Q. How should researchers handle and store this compound to ensure safety?

Due to its nitro and amino groups, this compound is likely sensitizing and potentially explosive under extreme conditions. Follow GHS guidelines for skin/eye protection (e.g., nitrile gloves, goggles), respiratory protection (N95 masks), and flame-resistant lab coats. Store in a cool, dry environment away from oxidizing agents and strong acids. Use grounded containers to prevent static discharge. Regularly monitor storage conditions with temperature logs and conduct hazard assessments per OSHA standards .

Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?

- NMR : Use - and -NMR to confirm the positions of nitro and amino groups via chemical shifts (e.g., deshielding effects on adjacent protons).

- GC-MS/MS : Employ solid-phase microextraction (SPME) coupled with GC-MS/MS for trace analysis, ensuring sensitivity for nitroaromatic compounds .

- HPLC-UV : Optimize mobile phases with buffered aqueous solutions and acetonitrile gradients to resolve polar nitro/amino derivatives .

Advanced Research Questions

Q. What challenges arise in differentiating positional isomers (e.g., 2-amino-4,6-dinitro vs. 3-amino-4,6-dinitro isomers) during synthesis?

Positional isomers can form due to competing nitration pathways. Use computational modeling (DFT) to predict thermodynamic favorability of nitro group placement. Experimentally, employ X-ray crystallography or NOE NMR to distinguish isomers. For example, in dinitro-methoxybenzyl alcohols, distinct melting points (135–140°C vs. 139–140.5°C) and -NMR coupling patterns differentiate isomers .

Q. How does the electron-withdrawing nitro group arrangement influence the compound’s reactivity in nucleophilic substitution or redox reactions?

The meta-directing nature of nitro groups reduces electron density on the aromatic ring, hindering electrophilic substitution but facilitating nucleophilic attacks at activated positions. In redox reactions, the amino group can act as a reducing site, while nitro groups may undergo partial reduction to hydroxylamines or nitroso intermediates. Electrochemical methods with mediators like N-hydroxyphthalimide (NHPI) could oxidize the benzyl alcohol moiety to aldehydes without affecting nitro groups .

Q. What methodological approaches are used to analyze the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- pH-Dependent Studies : Dissolve the compound in buffers (pH 2–12) and track decomposition products (e.g., nitroso derivatives) using LC-MS.

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen to identify decomposition thresholds .

Q. How can contradictions in reported biological activities of nitroaromatic compounds be resolved?

For example, 2-amino-4,6-dichloropyrimidines inhibit nitric oxide (NO) production in immune cells (IC = 2–36 μM), while their dihydroxy analogs are inactive. This suggests nitro groups are critical for bioactivity. To resolve discrepancies, standardize assay conditions (e.g., cell type, activation stimuli) and validate purity via orthogonal methods (HPLC, elemental analysis). Structure-activity relationship (SAR) studies can isolate the contributions of nitro vs. amino groups .

Data Contradiction Analysis

Q. Why might conflicting data arise in quantifying this compound in environmental or biological matrices?

Matrix effects (e.g., salt content in soil, protein binding in plasma) can interfere with extraction efficiency. Mitigate this by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.